6-(Furan-2-ylmethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
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Overview
Description
6-(Furan-2-ylmethyl)-6-azatetracyclo[65204,15011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione is a complex organic compound characterized by its unique tetracyclic structure This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a highly intricate tetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-ylmethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the construction of the tetracyclic core through a series of cyclization reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the complex ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-ylmethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or other reactive sites within the tetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
6-(Furan-2-ylmethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Furan-2-ylmethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),3,5,7,9,11,14-heptaen-2-one: Another tetracyclic compound with a similar core structure but different functional groups.
2-Butan-2-yl-14,15-dihydroxy-6,11-dimethyl-3,5,12-trioxatetracyclo[6.5.2.04,15.011,14]pentadeca-1,6,8-triene-10,13-dione: A compound with a similar tetracyclic framework but additional oxygen-containing functional groups.
Uniqueness
The uniqueness of 6-(Furan-2-ylmethyl)-6-azatetracyclo[65204,15011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione lies in its specific combination of a furan ring and a highly intricate tetracyclic core
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18-14-7-5-11-3-4-12-6-8-15(17(14)16(11)12)19(22)20(18)10-13-2-1-9-23-13/h1-2,5-9H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGGPWZPQDJJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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